![molecular formula C19H20Cl2O4 B13888233 Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is a synthetic organic compound with the molecular formula C19H20Cl2O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate typically involves the reaction of 3,5-dichlorophenol with 4-bromophenyl ethyl ether under basic conditions to form the intermediate 4-(3,5-dichlorophenoxy)phenyl ethyl ether. This intermediate is then subjected to a Claisen condensation reaction with ethyl 3-bromopropanoate in the presence of a strong base such as sodium ethoxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The dichloro groups and phenoxy moiety play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[4-(2,4-dichlorophenoxy)phenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(4-chlorophenoxy)phenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(3,5-dibromophenoxy)phenyl]-3-ethoxypropanoate
Uniqueness
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Propiedades
Fórmula molecular |
C19H20Cl2O4 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-23-18(12-19(22)24-4-2)13-5-7-16(8-6-13)25-17-10-14(20)9-15(21)11-17/h5-11,18H,3-4,12H2,1-2H3 |
Clave InChI |
DGSOGYOVFVRYQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


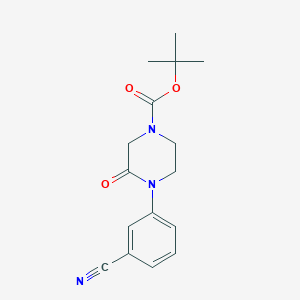
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
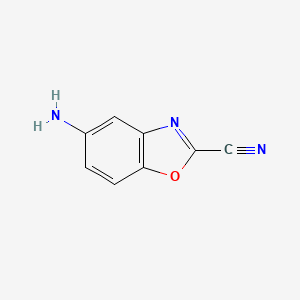
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)

![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
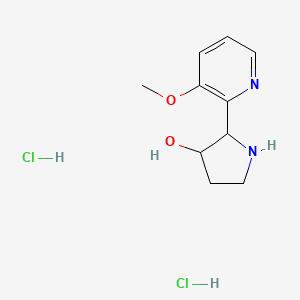


![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
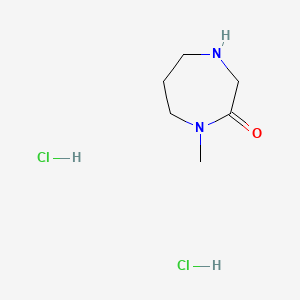
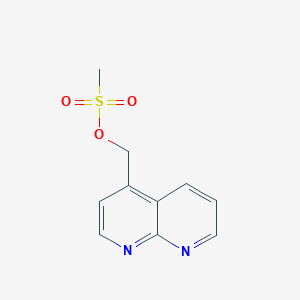

![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
